4,5,7-trifluoro-1H-indole 4,5,7-trifluoro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15880973
InChI: InChI=1S/C8H4F3N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h1-3,12H
SMILES:
Molecular Formula: C8H4F3N
Molecular Weight: 171.12 g/mol

4,5,7-trifluoro-1H-indole

CAS No.:

Cat. No.: VC15880973

Molecular Formula: C8H4F3N

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

4,5,7-trifluoro-1H-indole -

Specification

Molecular Formula C8H4F3N
Molecular Weight 171.12 g/mol
IUPAC Name 4,5,7-trifluoro-1H-indole
Standard InChI InChI=1S/C8H4F3N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h1-3,12H
Standard InChI Key FOXAGBANGCULNS-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=C1C(=C(C=C2F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4,5,7-Trifluoro-1H-indole consists of an indole scaffold substituted with fluorine atoms at the 4-, 5-, and 7-positions (Figure 1). The fluorine atoms induce strong electron-withdrawing effects, altering the compound’s reactivity compared to non-fluorinated indoles. The planar aromatic system facilitates π-π stacking interactions, while the fluorine substituents enhance metabolic stability and lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₄F₃N
Molecular Weight171.12 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 2.1 (calculated)

Synthesis and Functionalization

Synthetic Routes

The synthesis of 4,5,7-trifluoro-1H-indole typically involves fluorination strategies applied to indole precursors. A notable method adapted from ACS Publications involves multi-step functionalization of nitroindoles :

  • Nitration and Protection: 4-Nitroindole is protected with a triisopropylsilyl (TIPS) group to yield 4-nitro-1-(triisopropylsilyl)-1H-indole. This step enhances solubility and prevents undesired side reactions .

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor or DAST introduces fluorine atoms at specific positions. The TIPS group is subsequently removed under acidic conditions .

  • Reduction and Functionalization: Nitro groups are reduced to amines using transfer hydrogenation (e.g., ammonium chloride and iron), followed by protection with carbobenzyloxy (Cbz) groups .

This approach achieves moderate yields (15% over 10 steps) but offers precise control over substitution patterns .

Derivative Synthesis

4,5,7-Trifluoro-1H-indole serves as a precursor for diverse derivatives:

  • Trifluoroketones: Reaction with trifluoroacetic anhydride (TFAA) yields trifluoroketones, which are hydrolyzed to carboxylic acids for further functionalization .

  • Amino Derivatives: Reduction of nitro intermediates produces diaminoindoles, critical for drug discovery .

Biological and Pharmacological Applications

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Tetrahydro-γ-carboline derivatives containing fluorinated indole moieties, such as compound 39, rescue F508del-CFTR function with EC₅₀ values of 2.1 µM, comparable to the clinical drug VX-770 . These findings underscore the role of fluorinated indoles in targeting ion channel disorders .

Industrial and Material Science Applications

Specialty Chemicals

The compound’s thermal stability (decomposition >250°C) and chemical resistance make it suitable for high-performance polymers and coatings. Fluorinated indoles are also employed in organic light-emitting diodes (OLEDs) due to their electron-deficient aromatic systems .

Catalysis

4,5,7-Trifluoro-1H-indole derivatives act as ligands in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity in C–N bond-forming processes .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields and tedious purification steps. Innovations in flow chemistry or photoredox catalysis could streamline production .

Unexplored Biological Targets

The compound’s potential in neurodegenerative diseases (e.g., Alzheimer’s) remains untapped. Computational docking studies predict strong binding to β-secretase (BACE1), a key enzyme in amyloid-β production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator